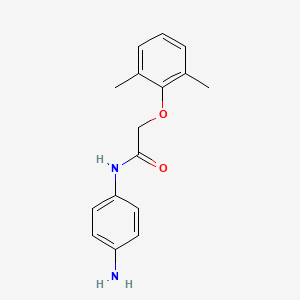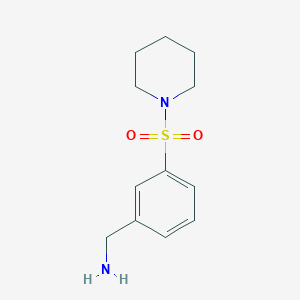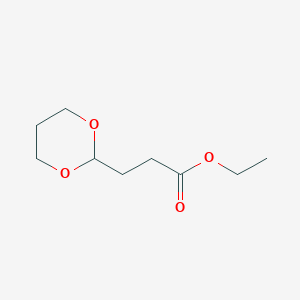
Ethyl 3-(1,3-dioxan-2-YL)propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(1,3-dioxan-2-yl)propionate is an organic compound with the molecular formula C9H16O4. It is a colorless oil that is often used in various chemical syntheses and industrial applications. The compound is characterized by the presence of a 1,3-dioxane ring, which is a six-membered ring containing two oxygen atoms. This structural feature imparts unique chemical properties to the compound, making it valuable in different fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(1,3-dioxan-2-yl)propionate can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Another method employs ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS (N-bromosuccinimide) via an in situ acetal exchange process .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale acetalization reactions. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and molecular sieves for water removal can enhance the yield and purity of the product . The reaction conditions are optimized to ensure high efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
Ethyl 3-(1,3-dioxan-2-yl)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: H2/Ni, H2/Rh, NaBH4, and LiAlH4.
Nucleophiles: RLi, RMgX, and enolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield lactones or related cleavage products, while reduction reactions typically produce alcohols .
科学研究应用
Ethyl 3-(1,3-dioxan-2-yl)propionate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of ethyl 3-(1,3-dioxan-2-yl)propionate involves its ability to form stable cyclic acetals and ketals. This stability is due to the presence of the 1,3-dioxane ring, which provides resistance to hydrolysis and oxidation under mild conditions . The compound can interact with various molecular targets, including carbonyl groups, through acetalization and transacetalization reactions .
相似化合物的比较
Ethyl 3-(1,3-dioxan-2-yl)propionate can be compared with other similar compounds, such as:
1,3-Dioxanes: These compounds also contain a 1,3-dioxane ring and exhibit similar stability and reactivity.
1,3-Dioxolanes: These compounds have a five-membered ring with two oxygen atoms and are used in similar applications.
Cyclic acetals and ketals: These compounds are formed from the reaction of carbonyl compounds with diols and exhibit similar protective properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other cyclic acetals and ketals .
属性
IUPAC Name |
ethyl 3-(1,3-dioxan-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-11-8(10)4-5-9-12-6-3-7-13-9/h9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWBCOWCCBTDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1OCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585294 |
Source


|
| Record name | Ethyl 3-(1,3-dioxan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86178-21-4 |
Source


|
| Record name | Ethyl 3-(1,3-dioxan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

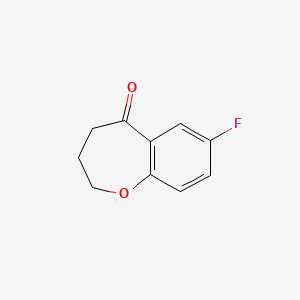
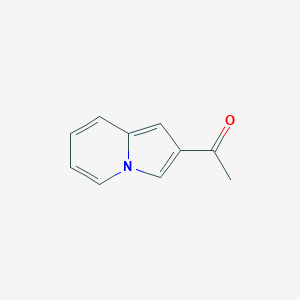
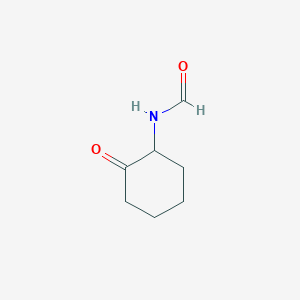
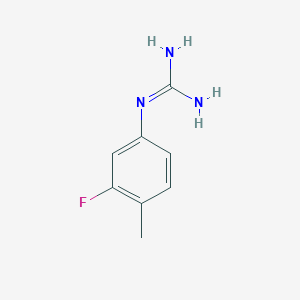
![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)

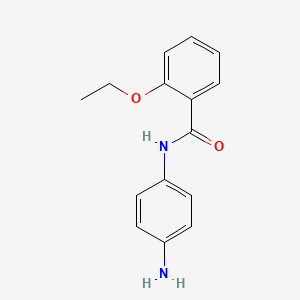

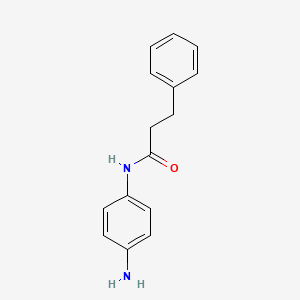
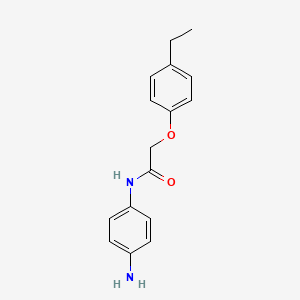
![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)
